molecular formula C5H10N2O B1670677 1,3-Dimethyl-2-imidazolidinone CAS No. 80-73-9

1,3-Dimethyl-2-imidazolidinone

Cat. No. B1670677
CAS RN: 80-73-9
M. Wt: 114.15 g/mol
InChI Key: CYSGHNMQYZDMIA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability . It is a homolog of the related solvent DMPU . DMI has excellent solvating ability for both inorganic and organic compounds .


Synthesis Analysis

DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene . It is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .


Molecular Structure Analysis

The molecular formula of DMI is C5H10N2O . The molar mass is 114.1457 . The InChI key is CYSGHNMQYZDMIA-UHFFFAOYSA-N .


Chemical Reactions Analysis

DMI is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone . A first-principles density functional theory investigation on tailoring the fundamental reaction mechanism of synthesizing DMI through the urea method with water serving as both solvent and catalyst has been reported .


Physical And Chemical Properties Analysis

DMI is a colorless liquid . It has a melting point of 8.2°C and a boiling point of 225°C . The flash point is 120°C .

Scientific Research Applications

Organic Synthesis and Catalysis

DMI has been demonstrated to be an effective promoter in the alkylation of γ-butyrolactone, significantly increasing the reaction rate and minimizing byproducts, with isolated yields of the monoalkylated product exceeding 90% (Li, Buzon, & Castaldi, 2001). It also plays a crucial role in atom transfer radical polymerizations (ATRPs) of methyl methacrylate, enhancing reaction rates and controllability, particularly in systems catalyzed by iron (Tian et al., 2018).

Improvement of Reaction Conditions

DMI is beneficial in the aromatic Finkelstein iodination (AFI) process, converting aryl bromides to aryl iodides. It accelerates the reaction rate and enables the production of products unattainable by previous methods, avoiding the use of more toxic solvents (Yamashita et al., 2012). In addition, DMI has been used to facilitate the formation of higher-order bromozincate in Negishi cross-coupling reactions, enhancing the reaction's efficiency (Hunter et al., 2011).

Safety And Hazards

DMI is toxic in contact with skin . It causes serious eye damage . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (testis) through prolonged or repeated exposure .

Future Directions

DMI is an excellent electrolyte solvent for Li–O2 batteries . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge, and promotes the liquid-phase redox shuttling during charge, consequently lowering the overpotential and improving the cyclability of the battery .

properties

IUPAC Name

1,3-dimethylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSGHNMQYZDMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073153
Record name 1,3-Dimethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Imidazolidinone, 1,3-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3-Dimethyl-2-imidazolidinone

CAS RN

80-73-9
Record name 1,3-Dimethyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl imidazolidinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinone, 1,3-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dimethyl-2-imidazolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylimidazolidin-2-one
Source European Chemicals Agency (ECHA)
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Record name DIMETHYL IMIDAZOLIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,170
Citations
RA Nyquist, CL Putzig, TD Clark - Vibrational spectroscopy, 1996 - Elsevier
Bulk dielectric effects of the solutions are attributed to the gradual decrease in the vC=O frequency for 1,3-dimethyl-2oxazolidinone (DMI) as the mole % CCl 4 /nC 6 H 14 , CHCl 3 /nC 6 …
Number of citations: 21 www.sciencedirect.com
S Hata, H Goto, E Yamada, A Oku - Polymer, 2002 - Elsevier
A method for the chemical recycling of poly(carbonate) (PC) plastic wastes in the forms of bisphenol A (BPA) and 1,3-dimethyl-2-imidazolidinone (DMI) was investigated. Treatment with …
Number of citations: 85 www.sciencedirect.com
A Valtz, F de Meyer, C Coquelet - Journal of Chemical & …, 2023 - ACS Publications
A complete study of thermophysical properties concerning the 1,3-dimethyl-2-imidazolidinone (DMI) + water binary system is realized. Density, speed of sound, dynamic viscosities, and …
Number of citations: 1 pubs.acs.org
A Takaragi, M Minoda, T Miyamoto, HQ Liu, LN Zhang - Cellulose, 1999 - Springer
In order to elucidate the nature of the LiCl/1,3‐dimethy‐2‐imidazolidinone (DMI) solvent system as one of the homogeneous reaction media of cellulose, cellulose acetate (CA) and O‐…
Number of citations: 131 link.springer.com
A Endo, M Miyake, T Hirato - Electrochimica Acta, 2014 - Elsevier
This study investigated the use of novel organic solvent baths for the electrodeposition of aluminum at near-ambient temperatures. It was found that Al metal can be electrodeposited …
Number of citations: 50 www.sciencedirect.com
K Lu, C Chen, Y Wu, C Liu, J Song, H Jing… - Chemical Engineering …, 2023 - Elsevier
The cycle life of aqueous Zn-metal batteries is greatly challenged due to the formation of Zn dendrites on the electrode surface and side reactions. Herein, an effective tactic against the …
Number of citations: 8 www.sciencedirect.com
A Fu, Y Xiao, J Jian, L Huang, C Tang… - … Applied Materials & …, 2021 - ACS Publications
Elevating the discharge voltage plateau is regarded as the most effective strategy to improve the energy density of Li||CF x batteries in consideration of the finite capacity of CF x (x ∼ 1) …
Number of citations: 16 pubs.acs.org
IA Shaaban - Journal of Molecular Structure, 2019 - Elsevier
The conformational behavior of 1,3-Dimethyl-2-imidazolidinone (C 5 H 10 N 2 O; DMI) was investigated by quantum chemical calculations and vibrational (IR and Raman) spectral …
Number of citations: 7 www.sciencedirect.com
Z Huang, J Meng, W Zhang, Y Shen, Y Huang - Science Bulletin, 2022 - Elsevier
Electrolytes are widely considered as a key component in Li–O 2 batteries (LOBs) because they greatly affect the discharge-charge reaction kinetics and reversibility. Herein, we report …
Number of citations: 6 www.sciencedirect.com
N Tamai, D Tatsumi, T Matsumoto - Biomacromolecules, 2004 - ACS Publications
Solution properties and molecular structure of tunicate cellulose (TC), an animal cellulose from Halocynthia roretzi, were investigated in terms of rheological and dilute solution …
Number of citations: 93 pubs.acs.org

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